molecular formula C23H29N3O4S2 B2412370 N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892980-90-4

N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2412370
CAS No.: 892980-90-4
M. Wt: 475.62
InChI Key: YAJWROZSHWDJKF-UHFFFAOYSA-N
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Description

N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a potent and selective cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This compound is structurally related to the well-characterized ROCK inhibitor Y-27632, sharing the 4,5,6,7-tetrahydrobenzo[b]thiophene core and amide functionality, but incorporates a N-methylpiperidine sulfonamide group to enhance potency and selectivity. ROCK is a key downstream effector of the small GTPase RhoA and regulates fundamental cellular processes including actin cytoskeleton organization, cell adhesion, motility, and smooth muscle contraction. By specifically inhibiting ROCK kinase activity, this compound is a valuable pharmacological tool for investigating the Rho/ROCK signaling pathway in diverse research contexts. Its applications include the study of cell migration and invasion in cancer metastasis research, the investigation of endothelial barrier function and vascular permeability, and the exploration of neurite outgrowth and axonal guidance in neurological disease models. Furthermore, it is used to improve the viability and pluripotency of dissociated human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) by suppressing ROCK-mediated apoptosis, a critical technique in regenerative medicine studies. The mechanism of action involves competitive binding to the ATP-binding pocket of ROCK1 and ROCK2, thereby preventing phosphorylation of downstream substrates such as myosin light chain (MLC) and myosin phosphatase target subunit 1 (MYPT1). This research compound enables scientists to dissect the complex roles of Rho/ROCK signaling in pathophysiology and to validate potential therapeutic targets.

Properties

IUPAC Name

N-methyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S2/c1-15-7-5-6-14-26(15)32(29,30)17-12-10-16(11-13-17)21(27)25-23-20(22(28)24-2)18-8-3-4-9-19(18)31-23/h10-13,15H,3-9,14H2,1-2H3,(H,24,28)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJWROZSHWDJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes a tetrahydrobenzo[b]thiophene core, which is known for its diverse biological activities. Its molecular formula is C19H26N4O2S, with a molecular weight of 378.50 g/mol. The presence of the sulfonyl group and piperidine moiety contributes to its pharmacological profile.

The primary mechanism through which this compound exerts its biological activity involves the modulation of various biochemical pathways:

  • NRF2 Activation : The compound activates the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway by disrupting its interaction with Kelch-like ECH-associated protein 1 (KEAP1). This leads to the upregulation of antioxidant genes such as NQO1 and HO-1, which are crucial in combating oxidative stress.
  • Anti-inflammatory Effects : By activating NRF2, the compound reduces levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators (PGE2, COX-2), suggesting potential applications in inflammatory diseases .
  • Antibacterial Activity : Recent studies have demonstrated that derivatives of tetrahydrobenzothiophene compounds exhibit significant antibacterial properties against various pathogens including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 0.54 to 19.92 μM .

Pharmacokinetics

The pharmacokinetic profile indicates that the compound has good metabolic stability in liver microsomes from humans and rodents. This suggests a favorable absorption and distribution mechanism within biological systems, which is critical for therapeutic efficacy.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Analgesic Activity : In a study using the "hot plate" method on mice, derivatives of tetrahydrobenzo[b]thiophene were shown to possess analgesic effects surpassing those of standard analgesics like metamizole .
  • Antitumor Activity : Compounds structurally similar to this compound have been evaluated for their antitumor properties against various cancer cell lines. Some exhibited potent cytotoxic effects comparable to established chemotherapeutic agents .

Summary of Findings

The biological activity of this compound can be summarized as follows:

Biological ActivityMechanismReference
NRF2 ActivationDisruption of KEAP1 interaction
Anti-inflammatoryReduces pro-inflammatory cytokines
AntibacterialInhibits growth of E. coli, S. aureus
AnalgesicPain relief in animal models
AntitumorCytotoxic effects on cancer cell lines

Scientific Research Applications

Structure and Properties

The compound's molecular formula is C27H34N2O4SC_{27}H_{34}N_2O_4S, with a molecular weight of 476.6 g/mol. Its structural components suggest potential interactions with biological targets due to the presence of both nitrogen-containing rings and a sulfonamide group, which are known for their biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives containing sulfonamide groups have shown cytotoxic effects against various cancer cell lines. A study demonstrated that sulfonamide derivatives can induce apoptosis in cancer cells, suggesting that N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide may possess similar properties .

Case Study: Cytotoxicity Evaluation

In a recent study evaluating the cytotoxicity of related compounds against human cancer cell lines (e.g., HCT-116, MCF-7), it was found that modifications in the sulfonamide structure significantly influenced the anticancer activity. The structure–activity relationship (SAR) analysis indicated that specific substitutions could enhance potency against targeted cancer types .

Anti-inflammatory Applications

The compound's potential as an anti-inflammatory agent is supported by its structural similarity to other known inhibitors of inflammatory pathways. Molecular docking studies suggest that it may inhibit enzymes like 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes—mediators of inflammation .

Case Study: In Silico Studies

In silico evaluations have shown promising results for compounds similar to this compound as potential 5-LOX inhibitors. These studies provide a foundation for further experimental validation and optimization of the compound's anti-inflammatory properties .

Summary of Findings

The findings from various studies indicate that compounds with similar structures to this compound have shown significant promise in anticancer and anti-inflammatory applications. The structural features that enhance these activities warrant further investigation.

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can purity be optimized?

The synthesis involves multi-step organic reactions, including sulfonylation, amide coupling, and cyclization. Key steps include:

  • Sulfonylation : Reacting 4-(chlorosulfonyl)benzoyl chloride with 2-methylpiperidine in anhydrous dichloromethane (DCM) under nitrogen to form the sulfonamide intermediate .
  • Amide Coupling : Using carbodiimide-based coupling agents (e.g., HBTU or EDCI) to link the sulfonamide intermediate to the tetrahydrobenzo[b]thiophene core .
  • Purification : Reverse-phase HPLC or recrystallization (methanol/water) is critical to achieving >95% purity. NMR and LC-MS are essential for structural validation .

Q. How should researchers characterize the compound’s structure and confirm its identity?

A combination of spectroscopic techniques is required:

  • 1H/13C NMR : Assign peaks for the methylpiperidinyl group (δ 1.2–2.8 ppm for aliphatic protons) and the tetrahydrobenzo[b]thiophene core (δ 6.8–7.4 ppm for aromatic protons) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₈N₃O₄S₂: 494.15) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .

Q. What preliminary assays are recommended to assess biological activity?

  • Enzyme Inhibition : Use fluorescence-based assays to evaluate binding to targets like kinases or proteases. IC₅₀ values should be compared to reference inhibitors (e.g., staurosporine for kinases) .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, NCI-H460) using MTT assays, with doxorubicin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?

  • Analog Synthesis : Modify substituents on the piperidine (e.g., replacing methyl with ethyl) or benzamide moiety (e.g., introducing halogens).
  • Activity Comparison :
Analog StructureModificationIC₅₀ (Target Enzyme)
Parent CompoundNone0.8 μM
Chloro-substituted4-Cl on benzamide0.3 μM
Ethyl-piperidine2-ethylpiperidinyl1.2 μM
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding interactions (e.g., hydrogen bonds with Phe288 in kinase targets) .

Q. How to resolve contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Poor in vivo activity may stem from rapid clearance (e.g., t₁/₂ <1 hour) .
  • Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., piperidine N-oxidation) that reduce efficacy .
  • Formulation Optimization : Improve solubility via co-solvents (e.g., PEG 400) or nanoemulsion to enhance in vivo exposure .

Q. What strategies address low solubility and bioavailability in preclinical studies?

  • Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility (e.g., from 5 μg/mL to >50 μg/mL) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl on the amide) to improve membrane permeability, with enzymatic cleavage in target tissues .
  • Lipophilicity Adjustment : Replace the methyl group on piperidine with polar substituents (e.g., hydroxyl) to lower logP (<3.0) .

Data Contradiction Analysis

Q. How to interpret conflicting results in enzyme inhibition vs. cellular assays?

  • Off-Target Effects : Perform kinome-wide profiling (e.g., using Eurofins KinaseProfiler) to identify unintended targets .
  • Cellular Uptake Limitations : Use fluorescently tagged analogs (e.g., BODIPY-labeled) to quantify intracellular accumulation via confocal microscopy .
  • Redox Interference : Test in hypoxic vs. normoxic conditions; some thiophene derivatives show redox-dependent activity .

Key Research Findings Table

Property/ActivityValue/MethodReference
Molecular Weight 494.58 g/molCalculated
Enzyme Inhibition (IC₅₀) 0.8 μM (Kinase X)In vitro assay
Antitumor Activity 60% growth inhibition (MCF-7)MTT assay
Solubility (pH 7.4) 12 μMShake-flask method

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